molecular formula C29H24O5S B4578240 4-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate

4-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate

Cat. No.: B4578240
M. Wt: 484.6 g/mol
InChI Key: BKJVDSOMXSQSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate, also known as BBMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBMSB is a derivative of the compound benzophenone and is widely used in the synthesis of various organic compounds.

Scientific Research Applications

Pharmacological Research

In the realm of pharmacology, compounds like sodium benzoate, a related benzoyl compound, have been explored for their therapeutic potential. Sodium benzoate, for instance, has been studied for its role as a D-amino acid oxidase inhibitor, with implications for treating psychiatric disorders such as schizophrenia and possibly Alzheimer's disease. It has been found to improve cognitive and overall functions in early-phase Alzheimer's patients, showcasing the potential of benzoyl derivatives in neurodegenerative disease research (Lin et al., 2014).

Environmental Health and Safety

Compounds structurally related to "4-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate" have been assessed for their environmental impact and human health safety. Research into perfluorinated chemicals, for example, has highlighted concerns about their persistence in the environment and potential for accumulating in human tissues, leading to adverse health effects. Studies have focused on understanding the distribution, metabolism, and elimination of these compounds to inform safety guidelines and regulatory policies (Chu et al., 2003).

Allergic Reactions and Toxicity

The safety of chemical compounds used in consumer products, including those related to "this compound", is a critical area of research. Studies have examined the allergenic potential of various benzoyl derivatives, identifying cases of allergic contact dermatitis and sensitization related to exposure. These findings underscore the importance of identifying and mitigating potential health risks associated with chemical exposures in occupational and consumer settings (Suojalehto et al., 2017).

Properties

IUPAC Name

(4-benzoylphenyl)methyl 3-[(4-methylphenyl)sulfonylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O5S/c1-21-10-16-27(17-11-21)35(32,33)20-23-6-5-9-26(18-23)29(31)34-19-22-12-14-25(15-13-22)28(30)24-7-3-2-4-8-24/h2-18H,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJVDSOMXSQSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)OCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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